N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 373.0384821 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
This compound is involved in the synthesis of novel organic molecules. For instance, it can be synthesized through reactions involving arylhydrazono acetamides and chloroacetic acid chloride, leading to derivatives with potential applications in materials science and chemistry. Such processes offer insights into the synthesis of complex molecules with specific functional groups, showcasing the compound's role in expanding the scope of organic synthesis (Gewald et al., 1995).
Photovoltaic Efficiency and Non-linear Optical Activity
The compound and its analogs have been studied for their photovoltaic efficiency and non-linear optical (NLO) activity. These studies aim at understanding the compound's potential in enhancing the efficiency of dye-sensitized solar cells (DSSCs) and its light harvesting efficiency. Such research points towards its application in renewable energy technologies, indicating a promising avenue for the development of new materials that could improve solar energy conversion rates (Mary et al., 2020).
Antimicrobial Activity
Some derivatives of N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide have been synthesized and evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria. These studies are crucial for identifying new compounds that could be developed into antibiotics to combat resistant bacterial strains, highlighting the compound's role in the ongoing search for new antimicrobial agents (Desai et al., 2008).
Molecular Docking Analysis
The compound's derivatives have also been subjected to molecular docking analysis to understand their interactions with biological targets. This research is pivotal in drug discovery, providing insights into how these molecules interact at the molecular level with specific proteins or enzymes. Such studies can lead to the identification of potential therapeutic agents for various diseases, underscoring the compound's significance in medicinal chemistry (Sharma et al., 2018).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-4-3-5-13(10-12)21-17(24)11-23-18(25)9-8-16(22-23)14-6-1-2-7-15(14)20/h1-10H,11H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIDKOXOIJPJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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